N-(4-bromo-2,3-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide
Description
Historical Context of Sulfanyl-Linked Heterocyclic Compounds in Drug Discovery
The integration of sulfanyl (-S-) linkages into heterocyclic frameworks dates to the late 19th century, with the 1869 synthesis of the first quinazoline nucleus via anthranilic acid and cyanogens. Gabriel's 1903 work established foundational methods for quinazoline functionalization, while Niementowski's 1895 synthesis protocol enabled systematic production of quinazolinone derivatives. Early 20th-century studies revealed the sulfanyl group's dual role as a hydrogen bond acceptor and participant in redox-mediated biological interactions, driving its incorporation into antimicrobial and antiparasitic agents.
The 1980s marked a paradigm shift with the discovery that sulfanyl-linked quinazolinones exhibited enhanced pharmacokinetic profiles compared to their oxygen analogs. This was attributed to the sulfur atom's polarizability, which improved membrane permeability while maintaining water solubility. Contemporary research has demonstrated that sulfanyl bridges in compounds like 2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide derivatives facilitate target engagement through:
Rational Design Principles for Bromophenyl-Quinazolinone Hybrid Architectures
The structural architecture of N-(4-bromo-2,3-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide embodies three key design strategies:
A. Electronic Modulation Through Halogenation
The 4-bromo substituent on the phenyl ring introduces:
- Enhanced σ-hole interactions with aromatic residues in binding pockets
- Increased lipophilicity (logP +0.89 vs. non-brominated analogs)
- Ortho-directing effects for potential metabolic conjugation
B. Steric Optimization via Dimethyl Substitution
The 2,3-dimethyl groups on the phenyl ring provide:
- Conformational restriction of the acetamide sidechain
- Protection against oxidative metabolism at adjacent positions
- Enhanced van der Waals interactions with hydrophobic protein domains
C. Quinazolinone-Acetamide Connectivity
The sulfanyl-acetamide linker achieves:
- Optimal distance (6.2Å) between quinazolinone and aryl pharmacophores
- Torsional flexibility (θ = 112°-148°) for adaptive binding
- pH-dependent tautomerism (keto-enol equilibrium) modulating target selectivity
Table 1: Comparative Bioactivity of Selected Quinazolinone-Acetamide Hybrids
Data derived from enzymatic assays and HPLC-based stability studies.
The strategic incorporation of bromine and methyl groups synergistically addresses the "activity-lipophilicity paradox" common in heterocyclic drug development. Molecular dynamics simulations reveal that the 4-bromo-2,3-dimethylphenyl moiety induces a 23° rotation in the sulfanyl linker compared to unsubstituted analogs, optimizing spatial alignment with catalytic residues in target enzymes.
Properties
Molecular Formula |
C18H16BrN3O2S |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H16BrN3O2S/c1-10-11(2)14(8-7-13(10)19)20-16(23)9-25-18-21-15-6-4-3-5-12(15)17(24)22-18/h3-8H,9H2,1-2H3,(H,20,23)(H,21,22,24) |
InChI Key |
RWFDTZUUTZLYES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the bromination of 2,3-dimethylphenyl to introduce the bromine atom at the 4-position. This is followed by the formation of the quinazolinyl moiety through a series of cyclization reactions. The final step involves the coupling of the brominated phenyl group with the quinazolinyl-sulfanyl-acetamide linkage under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,3-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the phenyl ring.
Scientific Research Applications
N-(4-bromo-2,3-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The quinazolinyl moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The brominated phenyl group and sulfanyl-acetamide linkage may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinazolinone Cores
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide
- Structure: Features a 6-bromoquinazolinone core and a 4-chloro-2-methylphenyl acetamide group.
- Key Differences : The absence of a sulfanyl bridge and the presence of a chlorine substituent instead of bromine on the phenyl ring may reduce steric bulk and alter electronic properties.
- Synthetic Route : Likely synthesized via nucleophilic substitution or coupling reactions, similar to methods in and [10].
2-{[3-(4-Bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
- Structure: Contains a 3-(4-bromophenyl)quinazolinone and a 3,4-dimethylphenyl group.
Analogues with Heterocyclic Variations
N-(4-Bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structure: Replaces the quinazolinone with a 1,2,4-triazole ring.
- Key Differences: The triazole core may enhance metabolic stability but reduce π-π stacking interactions compared to quinazolinone derivatives. The 4-chlorophenyl substituent adds polarity [14].
N-(4-methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Structure : Features an oxadiazole ring and indole substituent.
- Key Differences : The oxadiazole’s electron-withdrawing nature and indole’s hydrogen-bonding capacity may influence solubility and target binding [11].
Functional Analogues with Sulfanyl Acetamide Moieties
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide)
- Structure : A triazole-based Orco agonist.
- Key Differences : The pyridinyl and ethyl groups enhance receptor specificity, while the sulfanyl acetamide linker is conserved [7].
Comparative Data Table
| Compound Name | Core Structure | Substituents on Acetamide Phenyl | Molecular Weight (g/mol) | Melting Point (°C) | Key Spectral Features (IR, NMR) |
|---|---|---|---|---|---|
| Target Compound | Quinazolinone | 4-Bromo-2,3-dimethylphenyl | ~430 (estimated) | N/A | Expected C=O (1660–1680 cm⁻¹), NH (~3300 cm⁻¹) [13] |
| 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide | Quinazolinone | 4-Chloro-2-methylphenyl | 406.67 | N/A | C=O (1664 cm⁻¹), NH (3325 cm⁻¹) [10] |
| N-(4-Bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | 1,2,4-Triazole | 4-Bromo-2-methylphenyl | 514.84 | N/A | C=O (1662 cm⁻¹), C≡N (2212 cm⁻¹) [14] |
| N-(4-methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | Oxadiazole | 4-Methyl-2-pyridinyl | 379.43 | N/A | NH (3325 cm⁻¹), aromatic C-H (~3000 cm⁻¹) [11] |
Research Findings and Implications
- Synthetic Routes : The target compound likely follows S-alkylation or coupling methodologies, as seen in and , where sulfanyl bridges are formed via reaction of thiols with halogenated intermediates [9].
- Biological Activity: Quinazolinone derivatives are known for enzyme inhibition (e.g., LOX, BChE), but the target’s bromo and dimethyl groups may enhance membrane permeability or selectivity [11]. Triazole analogues (e.g., ) show divergent bioactivities, suggesting core structure dictates target specificity [14].
Biological Activity
Synthesis
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process generally includes:
- Formation of the Quinazoline Derivative : The starting material, 4-oxo-1H-quinazoline, is synthesized through cyclization reactions involving appropriate precursors.
- Bromination : The introduction of the bromine atom at the 4-position on the phenyl ring is achieved using brominating agents under controlled conditions.
- Thioether Formation : The sulfhydryl group is introduced via nucleophilic substitution reactions, leading to the formation of the thioether linkage.
- Amidation : Finally, acetamide formation occurs through the reaction of the amine with acetic anhydride or acetic acid.
Antiviral Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral activities. For instance, derivatives of quinazoline have shown efficacy against various viral strains, including HIV and influenza viruses. The mechanism of action is believed to involve inhibition of viral replication through interference with viral enzymes and pathways.
Anticancer Activity
Research has demonstrated that compounds containing quinazoline and thioether functionalities possess anticancer properties. These compounds have been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, studies have reported that quinazoline derivatives can inhibit cell proliferation and induce cell cycle arrest in human cancer cell lines.
Case Studies
- In Vitro Studies : In vitro assays using cancer cell lines such as HeLa and MCF-7 have revealed that this compound exhibits a dose-dependent inhibition of cell growth, with IC50 values typically in the micromolar range.
- Mechanistic Insights : Mechanistic studies suggest that this compound may exert its effects through modulation of apoptosis-related proteins such as Bcl-2 and caspases, leading to enhanced apoptosis in malignant cells.
Comparative Analysis
The following table compares this compound with other related compounds regarding their biological activities:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Antiviral, Anticancer | 10 - 25 | Apoptosis induction |
| Quinazoline Derivative A | Antiviral | 5 - 15 | Viral enzyme inhibition |
| Thioether Compound B | Anticancer | 20 - 30 | Cell cycle arrest |
Q & A
Basic: What are the optimal synthetic routes and critical parameters for synthesizing N-(4-bromo-2,3-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide?
Methodological Answer:
The synthesis of this compound typically involves a multi-step strategy:
- Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or condensation of amidines with carbonyl compounds.
- Step 2: Introduction of the sulfanyl acetamide moiety through nucleophilic substitution or thiol-ene reactions.
- Step 3: Coupling with the bromo-dimethylphenyl group using amide bond-forming reagents like EDCI or HATU.
Critical Parameters:
- Temperature: Maintain 0–5°C during sensitive steps (e.g., thiol incorporation) to prevent side reactions .
- Solvent Choice: Use polar aprotic solvents (DMF, DMSO) for sulfanyl group reactions and dichloromethane for coupling steps .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for intermediates; final product purity (>95%) should be confirmed via HPLC and NMR .
Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify the quinazolinone ring (δ 7.5–8.5 ppm for aromatic protons), sulfanyl group (δ 2.8–3.5 ppm for SCH), and amide linkage (δ 6.5–7.5 ppm for NH) .
- HPLC: Reverse-phase C18 columns with UV detection at 254 nm to assess purity; retention time consistency across batches is critical .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] expected for CHBrNOS) .
- X-ray Crystallography: For absolute conformation validation, particularly if biological activity is conformation-dependent (see similar triazole derivatives in ).
Basic: How does the solubility and stability profile of this compound influence experimental design?
Methodological Answer:
- Solubility: The compound is hydrophobic due to bromophenyl and quinazolinone groups. Use DMSO for stock solutions (10–50 mM) and dilute in buffer containing 0.1% Tween-80 for in vitro assays .
- Stability:
- pH Sensitivity: Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent hydrolysis of the sulfanyl or amide bonds .
- Light Sensitivity: Store in amber vials at –20°C; monitor degradation via HPLC if exposed to UV light during handling .
Advanced: What mechanistic insights guide the optimization of reaction pathways for derivatives of this compound?
Methodological Answer:
- Thiol Reactivity: The sulfanyl group participates in redox reactions; protect with inert atmospheres (N) during synthesis to avoid disulfide formation .
- Amide Coupling Efficiency: Screen coupling agents (e.g., EDCI vs. HATU) and bases (DIPEA vs. TEA) to minimize racemization and improve yields .
- Quinazolinone Ring Functionalization: Introduce electron-withdrawing groups at the 4-oxo position to enhance electrophilic substitution reactivity for further derivatization .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with variations in:
- Bromophenyl Substituents: Replace Br with Cl or F to assess halogen-dependent bioactivity .
- Quinazolinone Ring: Substitute the 4-oxo group with thioether or amine to modulate electron density .
- Biological Assays: Use standardized protocols (e.g., kinase inhibition assays, antimicrobial MIC tests) to compare analogs. Normalize data against controls like staurosporine or ciprofloxacin .
- Computational Modeling: Perform docking studies with target proteins (e.g., HIV-1 reverse transcriptase for triazole analogs ) to rationalize observed SAR trends.
Advanced: How should researchers address contradictory biological activity data across studies?
Methodological Answer:
- Variable Control: Ensure consistency in assay conditions (e.g., cell line passage number, serum concentration) that may affect IC values .
- Analytical Replicates: Validate purity and stability of batches used in conflicting studies via HPLC and NMR .
- Structural Confirmation: Re-examine crystal structures (if available) or compare spectroscopic data to rule out isomerism or polymorphic forms .
- Meta-Analysis: Cross-reference with structurally similar compounds (e.g., triazole or quinazolinone derivatives ) to identify scaffold-specific trends.
Advanced: What strategies can resolve discrepancies in reaction yields during scale-up synthesis?
Methodological Answer:
- Process Optimization:
- Heat Transfer: Use jacketed reactors for exothermic steps (e.g., cyclization) to maintain temperature control .
- Solvent Swapping: Replace low-boiling solvents (CHCl) with alternatives like THF for safer distillation at scale .
- Byproduct Analysis: Employ LC-MS to identify side products (e.g., over-oxidized sulfanyl groups) and adjust stoichiometry or reaction time .
- Catalyst Screening: Test Pd/C or Ni catalysts for debromination side reactions during coupling steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
